molecular formula C26H21FN4O3S2 B2399518 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 895098-82-5

2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2399518
CAS RN: 895098-82-5
M. Wt: 520.6
InChI Key: VKTMDTBPMIQRQQ-UHFFFAOYSA-N
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Description

2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H21FN4O3S2 and its molecular weight is 520.6. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Research indicates that compounds structurally related to 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide have potential in inhibiting Src kinase and exhibiting anticancer activities. A study by Fallah-Tafti et al. (2011) synthesized derivatives with thiazole instead of pyridine, which showed inhibitory effects on cell proliferation in various cancer cell lines, such as colon carcinoma and leukemia (Fallah-Tafti et al., 2011).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

Another application lies in its potential as a phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. A study by Stec et al. (2011) investigated various heterocyclic analogues, aiming to improve metabolic stability. These compounds demonstrated significant in vitro potency and in vivo efficacy (Stec et al., 2011).

Anti-Lung Cancer Activity

Compounds similar to the one have shown promising results in anti-lung cancer activities. Research conducted by Hammam et al. (2005) synthesized compounds that were tested against human cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).

Antibacterial and Antifungal Activities

Another significant application is in the field of antimicrobial activities. Research by Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives and evaluated their in vitro antibacterial and antifungal activities. These compounds showed excellent activity against various microbial strains (Maddila et al., 2016).

Anticonvulsant Agents

The compound has potential as an anticonvulsant agent. A study by Liu et al. (2016) synthesized benztriazoles with various heterocycle substituents, which were evaluated for anticonvulsant activity. Some compounds showed significant potency and lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).

properties

IUPAC Name

2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S2/c1-17-7-2-4-11-21(17)29-24(32)16-35-26-28-14-23-25(30-26)20-10-3-5-12-22(20)31(36(23,33)34)15-18-8-6-9-19(27)13-18/h2-14H,15-16H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTMDTBPMIQRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide

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